3,4-dimethoxy-N-(naphthalen-1-yl)benzamide
Description
Contextualization within Benzamide (B126) and Naphthalene (B1677914) Derivative Chemistry
The core structure of 3,4-dimethoxy-N-(naphthalen-1-yl)benzamide is a benzamide, a derivative of benzoic acid where the hydroxyl group is replaced by an amine. Benzamides are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. These activities are diverse, with various derivatives showing promise as enzyme inhibitors and receptor ligands. nih.gov The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.
The naphthalene component of the molecule is another key feature. Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are also prominent in drug discovery. beilstein-journals.org The planar and aromatic nature of the naphthalene ring system allows for interactions with biological macromolecules. The incorporation of a naphthalene moiety into a drug candidate can influence its lipophilicity, metabolic stability, and binding affinity to target proteins.
Historical Overview and Initial Research Trajectories of the Compound
Detailed historical information and initial research specifically focused on this compound is not extensively documented in publicly accessible scientific literature. However, the synthesis of related structures provides insight into the potential preparative methods. For instance, the synthesis of the related Schiff base, (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine, involves the condensation reaction of 1-naphthylamine (B1663977) and 3,4-dimethoxybenzaldehyde. neliti.com This suggests that a common synthetic route to this compound would likely involve the acylation of 1-naphthylamine with 3,4-dimethoxybenzoyl chloride or a related activated derivative of 3,4-dimethoxybenzoic acid.
Current Research Landscape and Significance of this compound
The current research landscape for this compound itself is not well-defined in the available literature. However, research on closely related benzamide and naphthalene derivatives is active and provides a strong rationale for the potential significance of this compound.
For example, various benzamide derivatives are being investigated for their potential as antimicrobial and anticancer agents. Similarly, naphthalene derivatives have shown a broad spectrum of biological activities, including anticancer properties. The combination of these two pharmacologically relevant scaffolds in this compound suggests that it could be a candidate for screening in these therapeutic areas.
Research into compounds with similar structural motifs is ongoing. For instance, studies on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives have explored their activity as chitin (B13524) synthesis inhibitors. nih.gov This highlights the interest in dimethoxy-substituted benzamides in various fields of chemical biology.
The synthesis and characterization of novel compounds remain a cornerstone of chemical research. The generation and detailed analysis of compounds like this compound contribute to the expansion of chemical space and provide new molecular entities for biological screening and materials science applications.
| Property | Data |
| Molecular Formula | C19H17NO3 |
| IUPAC Name | This compound |
| Core Scaffolds | Benzamide, Naphthalene |
| Functional Groups | Amide, Methoxy (B1213986), Naphthyl |
| Precursor 1 | Precursor 2 | Potential Reaction Type |
| 1-Naphthylamine | 3,4-Dimethoxybenzoyl chloride | Acylation |
| 1-Naphthylamine | 3,4-Dimethoxybenzoic acid | Amide coupling |
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-11-10-14(12-18(17)23-2)19(21)20-16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERMHEBPCSCENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Derivatization
Established Synthetic Routes for 3,4-dimethoxy-N-(naphthalen-1-yl)benzamide
The synthesis of the target compound is primarily achieved through the formation of an amide bond between a 3,4-dimethoxybenzoyl moiety and a naphthalen-1-ylamine moiety. This transformation is a cornerstone of organic synthesis and can be accomplished via several reliable methods.
The most prevalent method for synthesizing this compound is the acylation of naphthalen-1-ylamine with a reactive derivative of 3,4-dimethoxybenzoic acid. This typically involves a nucleophilic acyl substitution mechanism.
A widely used approach is the Schotten-Baumann reaction. website-files.comyoutube.com This method involves the reaction of an amine with an acyl chloride in the presence of a base. website-files.com In this specific synthesis, naphthalen-1-ylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzoyl chloride. This reaction generates a tetrahedral intermediate, which then collapses to form the stable amide bond, eliminating a chloride ion. jk-sci.com An aqueous base, such as sodium hydroxide, is typically used to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. website-files.comorganic-chemistry.org
Alternative strategies for amide bond formation, common in medicinal chemistry, involve the use of coupling agents. researchgate.net These reagents activate the carboxylic acid (3,4-dimethoxybenzoic acid) in situ, making it susceptible to nucleophilic attack by the amine. While specific examples for this exact compound are less detailed in the provided literature, analogous syntheses often employ reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
The successful synthesis of the final product is contingent on the availability and purity of its precursors.
3,4-Dimethoxybenzoyl Derivatives: The key precursor, 3,4-dimethoxybenzoyl chloride (also known as veratroyl chloride), is most commonly synthesized from 3,4-dimethoxybenzoic acid (veratric acid). The standard method for this conversion is the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The use of thionyl chloride is well-established, often with a catalytic amount of N,N-Dimethylformamide (DMF) or pyridine (B92270) to facilitate the reaction. google.com
Table 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3,4-Dimethoxybenzoic Acid | Thionyl Chloride (SOCl₂) | Benzene (B151609) | 70-80 °C, 2 hours | 100% | |
| 3,4-Dimethoxybenzoic Acid | Thionyl Chloride (SOCl₂) | Tetrahydrofuran (THF) | Room Temperature, 8 hours | ~83% | google.com |
| 5,6-Dimethoxy-3-phenyl-1,2,3,4-tetrahydro 1-naphthalene carboxylic acid | Oxalyl Chloride | Toluene | Reflux, 1.5 hours | Not specified | prepchem.com |
Naphthalen-1-ylamine: This compound is a primary amine derivative of naphthalene (B1677914) and serves as the amine component in the amide bond formation. It is a foundational molecule in industrial chemistry and is often used as a precursor in the synthesis of dyes and other complex organic molecules. While commercially available, synthetic strategies for its derivatives include [4+2] cycloaddition reactions and direct amination of the naphthalene ring. researchgate.netresearchgate.net
To maximize the yield and purity of this compound, optimization of the reaction conditions is critical.
In the context of the Schotten-Baumann reaction, several factors can be adjusted:
Base: The addition of a base is crucial to neutralize the HCl formed, which would otherwise react with the starting amine to form an unreactive ammonium (B1175870) salt, thereby reducing the yield. organic-chemistry.org
Solvent System: A biphasic system, typically consisting of water and an organic solvent, is often employed. This allows the inorganic base to remain in the aqueous phase while the organic reactants and products are in the organic phase, which can help to suppress unwanted side reactions like the hydrolysis of the acyl chloride. rsc.org
Continuous Flow Chemistry: Modern optimization techniques have demonstrated that conducting the Schotten-Baumann reaction under continuous flow conditions can significantly improve space-time-yield and reduce the E-factor (a measure of waste). rsc.org Flow chemistry can enhance mixing and heat transfer, and successfully suppress the undesired hydrolysis of the electrophile, leading to higher yields compared to traditional batch conditions. rsc.org
Design and Synthesis of Analogues and Derivatives of this compound
Structural modification of the parent compound allows for the exploration of structure-activity relationships (SAR) in various applications. Analogues can be synthesized by altering either the benzoyl or the naphthyl portion of the molecule.
Analogues can be created by changing the substitution pattern or the nature of the substituents on the phenyl ring. This is achieved by starting with a different substituted benzoic acid. For instance, replacing the 3,4-dimethoxy pattern with a 2,6-dimethoxy arrangement would result in the synthesis of 2,6-dimethoxy-N-(naphthalen-1-yl)benzamide. nih.gov The synthesis would follow the same fundamental pathway: conversion of the corresponding substituted benzoic acid to its acyl chloride, followed by reaction with naphthalen-1-ylamine.
Table 2: Examples of Modified Benzamide (B126) Analogues
| Modified Moiety | Starting Carboxylic Acid | Resulting Analogue Class | Synthetic Strategy |
|---|---|---|---|
| Phenyl Ring | 2,6-Dimethoxybenzoic Acid | Isomeric Dimethoxybenzamides | Acyl chloride formation followed by amidation |
| Phenyl Ring | 4-Substituted Benzoic Acids | Para-substituted Phenylisoxazolyl Benzamides | Standard amidation with modified amine component |
Alternatively, the 3,4-dimethoxybenzoyl portion of the molecule can be kept constant while the naphthalen-1-yl moiety is modified. This involves the synthesis of various substituted naphthalen-1-ylamine derivatives, which are then acylated with 3,4-dimethoxybenzoyl chloride. Research into related compounds has shown methods for introducing substituents at various positions on the naphthalene ring. For example, a hydroxyl group can be present, leading to N-(4-hydroxynaphthalen-1-yl) type compounds. nih.gov Similarly, facile protocols for the C4-H amination of 1-naphthylamine (B1663977) derivatives provide a route to 4-aminated analogues. mdpi.com The synthesis of these precursors allows for a diverse range of derivatives to be produced, each with potentially unique properties.
Linker Region Structural Variations (e.g., Hydrazinecarboxamide, other amide derivatives)
The structural framework of this compound can be modified, particularly in the amide linker region, to explore novel chemical space and properties. Research has demonstrated the synthesis of analogues where the simple amide (-CONH-) linker is replaced by more complex moieties, such as hydrazinecarboxamide (also known as a hydrazide) and other related derivatives. These variations are achieved through multi-step synthetic pathways.
A prominent example involves the synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which incorporates a hydrazinecarboxamide linker. nih.gov The synthesis for this class of compounds typically begins with the esterification of 3,4-dimethoxybenzoic acid using methanol (B129727) and sulfuric acid to produce the corresponding methyl ester. nih.gov This intermediate subsequently undergoes hydrazinolysis, where it is treated with hydrazine (B178648) hydrate (B1144303) in ethanol, to yield the core intermediate, 3,4-dimethoxybenzohydrazide (B1302353). nih.gov This hydrazide serves as a versatile building block. The final step involves the condensation of this hydrazide with various substituted aldehydes to form the target N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. nih.gov
This synthetic strategy allows for considerable structural diversity. For instance, the reaction of 3,4-dimethoxybenzohydrazide with 4-aminobenzaldehyde (B1209532) yields (E)-N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide. nih.gov The successful synthesis and structural confirmation of such derivatives highlight the viability of modifying the linker region. Another example of a complex linker is seen in 2-[(3-fluorophenyl)carbonyl]-N-(naphthalen-1-yl)hydrazinecarboxamide, which features a hydrazinecarboxamide group connecting a fluorophenyl moiety to a naphthalen-1-yl urea-like structure. nih.gov Further extensions of this concept include incorporating heterocyclic systems, such as 1,2,4-triazoles, into the linker, as demonstrated in the synthesis of N-[3-(naphtho[2,1-b]furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzamide derivatives. rjpn.org
Spectroscopic Characterization Techniques in Structural Elucidation
The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms. The primary techniques employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy is fundamental for identifying key functional groups. In the context of benzamide derivatives, the IR spectrum provides clear evidence of the amide linkage. For example, in N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, characteristic absorption bands are observed for the N-H stretching of the amide group, typically around 3370 cm⁻¹, and for the amide carbonyl (C=O) group, which appears as a strong absorption band around 1660 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the detailed structure of these molecules in solution.
¹H NMR provides information on the chemical environment of protons. For derivatives of this compound, the ¹H NMR spectrum will show characteristic signals for the methoxy (B1213986) groups (-OCH₃) as singlets in the δ 3.3-4.0 ppm region. nih.gov Protons on the aromatic rings (both the dimethoxy-substituted phenyl ring and the naphthalene ring system) will appear as a complex series of multiplets in the downfield region, typically between δ 7.0 and δ 9.0 ppm. mdpi.com The amide proton (-NH-) usually appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. mdpi.com
¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon of the amide group (typically in the δ 160-170 ppm range), the carbons of the aromatic rings, and the methoxy group carbons (around δ 55 ppm). rsc.org
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed for unambiguous assignment of complex proton and carbon signals, especially for highly substituted or complex derivatives. mdpi.com These techniques help establish connectivity between adjacent protons (COSY) and between protons and their directly attached carbons (HSQC). mdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. rsc.org
The collective data from these spectroscopic methods provide a comprehensive and definitive characterization of the molecular structure of this compound and its structurally varied derivatives, ensuring the identity and purity of the synthesized compounds.
Table 1: Spectroscopic Data for a Representative Hydrazinecarboxamide Derivative
| Compound Name | Spectroscopic Method | Characteristic Signals/Bands |
| (E)-N'-(4-aminobenzylidene)-3,4-dimethoxy-benzohydrazide nih.gov | IR | 3370 cm⁻¹ (amino N-H), 1660 cm⁻¹ (amidic C=O) |
| ¹H NMR | δ 3.37, 3.45 ppm (s, 6H, two -OCH₃), δ 5.45 ppm (s, 2H, -NH₂) |
Molecular and Cellular Biological Investigations Preclinical Focus
Exploration of Molecular Targets and Ligand-Target Interactions
There is no available research detailing the specific ligand-target interactions for 3,4-dimethoxy-N-(naphthalen-1-yl)benzamide.
Receptor Binding Studies (e.g., Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism)
No studies have been found that evaluate the binding affinity of this compound for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) or any other specific receptor. Although various structurally diverse molecules are known to act as MCH-R1 antagonists, this particular compound is not mentioned among them in the reviewed literature. nih.govresearchgate.netnih.gov
In Vitro Cellular Activity Profiling
Specific data on how this compound modulates cellular pathways or affects cell functions is not available in the public domain.
Cellular Pathway Modulation (e.g., Cell Cycle Regulation, Apoptosis Induction)
No studies were identified that investigated the effects of this compound on cellular processes such as cell cycle progression or the induction of apoptosis. While other naphthalene-containing compounds and quinone derivatives have been evaluated for these properties, the results are not transferable to this distinct molecule. nih.govnih.govmdpi.com
Cell-Based Functional Assays (e.g., Proliferation, Migration, Viability Studies in Specific Cell Lines)
There is a lack of published reports detailing the impact of this compound on cell proliferation, migration, or viability in any specific cell line. Consequently, no data is available to assess its potential cytotoxic or cytostatic effects.
Mechanistic Insights from Cellular Studies
While direct cellular studies on this compound are not publicly documented, research on analogous structures provides valuable mechanistic clues. For instance, studies on N-arylbenzamides and naphthoquinone derivatives reveal common cellular targets and pathways, including cell cycle regulation and apoptosis.
One related compound, N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), has demonstrated significant anti-tumor activity in prostate cancer cell lines. nih.gov Cellular analysis showed that NCDDNB induces cell cycle arrest in the G1 phase and promotes apoptosis. nih.gov Specifically, it affected androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cells, suggesting a mechanism that may bypass hormone dependency. nih.gov The induction of apoptosis was time-dependent, peaking at different times in various cell lines. nih.gov
Other substituted benzamides have been identified as modulators of neurotransmitter receptors. Amisulpride (B195569) and Sulpiride, for example, act as selective antagonists of dopamine (B1211576) D2 and D3 receptors in the mesocorticolimbic system. nih.govresearchgate.net This selective antagonism is thought to underlie their therapeutic effects in dysthymia and the negative symptoms of schizophrenia. nih.gov Furthermore, a class of N-(thiazol-2-yl)-benzamide analogs has been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These compounds were found to be non-competitive antagonists, suggesting they act as negative allosteric modulators. nih.gov
The following table summarizes the observed cellular mechanisms for representative analog compounds.
| Compound/Class | Cell Line(s) | Observed Cellular Mechanism |
| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | CWR-22, PC-3, DU-145 (Prostate Cancer) | G1 phase cell cycle arrest; Induction of apoptosis nih.gov |
| Substituted Benzamides (e.g., Amisulpride) | N/A (Receptor Studies) | Selective antagonism of dopamine D2/D3 receptors nih.govresearchgate.net |
| N-(thiazol-2-yl)-benzamide analogs | Xenopus oocytes expressing ZAC | Selective, non-competitive antagonism of the Zinc-Activated Channel (ZAC) nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
Correlating Structural Features with Biological Responses
Structure-Activity Relationship (SAR) studies on various benzamide (B126) and naphthalene-based compounds have highlighted the critical role of specific substituents and their positions in determining biological activity.
In a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which share the dimethoxybenzoyl moiety, modifications to the phenyl ring significantly impacted their ability to inhibit chitin (B13524) synthesis. The introduction of halogens (F, Cl, Br) or small alkyl groups (Me, Et, Pr) slightly enhanced activity, whereas bulky groups like t-Bu or electron-withdrawing groups like NO2 drastically decreased it. nih.gov This suggests that both steric bulk and electronic properties are key determinants of activity in this scaffold. nih.gov
For N-phenylcarbamoyl)benzamide, designed as a potential anticancer agent, the presence of the phenylurea group was intended to improve membrane penetration due to its lipophilic character, which could lead to stronger pharmacological activity. researchgate.net In studies of Naphthalene (B1677914) diimide (NDI) derivatives as G-quadruplex ligands, modifications to the cationic side chains were explored. While several N-methylpiperazine propyl NDIs showed potent antiparasitic activity, there was no clear correlation with G4 binding, indicating that other mechanisms might be at play. nih.gov
A study on N-substituted phenyldihydropyrazolones as inhibitors of Trypanosoma cruzi found that, generally, more apolar compounds exhibited better activity. frontiersin.org This highlights the importance of lipophilicity in this class of compounds.
The table below outlines key SAR findings from studies on related structures.
| Compound Class | Structural Modification | Impact on Biological Response |
| 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles | Introduction of halogens or small alkyls on the phenyl ring | Slight enhancement of chitin synthesis inhibition nih.gov |
| Introduction of bulky (t-Bu) or electron-withdrawing (NO2) groups | Drastic decrease in activity nih.gov | |
| Naphthalene diimides (NDIs) | Modification of cationic side chains | Varied antiparasitic activity; no clear correlation with G4 binding nih.gov |
| N-substituted phenyldihydropyrazolones | Increased apolarity of substituents | Generally improved activity against T. cruzi frontiersin.org |
Identification of Key Pharmacophoric Elements
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. For classes of compounds related to this compound, several pharmacophore models have been proposed.
For benzamide analogs acting as negative allosteric modulators of human α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), a refined pharmacophore model was developed. This model consists of three hydrophobic regions (HYD) and one hydrogen bond acceptor (HBA), which are crucial for binding and modulation. nih.gov
In a study of N-benzyl benzamide derivatives as melanogenesis inhibitors, a 3D pharmacophore model was established using a novel descriptor. This model helps to define the required spatial arrangement of atoms for interaction with the target receptor. nih.gov For a series of three-substituted benzamide derivatives targeting the bacterial FtsZ protein, a five-featured pharmacophore model was generated to guide the design of new antimicrobial agents. science.gov
These models suggest that for N-arylbenzamides, a common pharmacophoric pattern often includes a combination of hydrophobic aromatic regions, hydrogen bond donors/acceptors (typically the amide group), and a specific spatial geometry between these features. The dimethoxy-substituted benzene (B151609) ring and the naphthalene ring in the title compound would likely serve as key hydrophobic and aromatic features in any potential pharmacophore.
| Compound Class | Key Pharmacophoric Features | Target |
| Benzamide Analogues | Three hydrophobic regions, one hydrogen bond acceptor nih.gov | α4β2 nicotinic acetylcholine receptors nih.gov |
| N-benzyl benzamide derivatives | Specific 3D arrangement of atoms for receptor interaction nih.gov | Melanogenesis targets nih.gov |
| Three-substituted benzamides | Five-featured model including H-bond donors, acceptors, and aromatic rings science.gov | Bacterial FtsZ protein science.gov |
Selectivity and Specificity Considerations in Biological Systems
The selectivity and specificity of a compound for its intended biological target over other proteins are crucial for its therapeutic potential. Studies on substituted benzamides show a wide range of selectivity profiles.
An in-vitro study comparing various substituted benzamide drugs revealed significant differences in their selectivity for neurotransmitter receptors. nih.gov While all tested compounds showed affinity for D2 dopamine receptors, their interactions with other receptors such as adrenergic, serotonin, and opiate sites varied greatly. nih.gov Compounds like raclopride (B1662589) and amisulpride demonstrated a high degree of selectivity for dopamine receptors (100-1000 fold) over other receptor types, whereas others like clebopride (B1669163) were less selective. nih.gov
In the development of N-(thiazol-2-yl)-benzamide analogs as Zinc-Activated Channel (ZAC) antagonists, selectivity was a key focus. The lead compound, TTFB, was found to be a selective ZAC antagonist with no significant activity at other related Cys-loop receptors like 5-HT3A, α3β4 nAChR, GABAA, or glycine (B1666218) receptors at tested concentrations. nih.gov This highlights that specific substitution patterns on the benzamide scaffold can confer high target selectivity.
For Naphthalene diimide (NDI) G4 ligands, while some compounds showed selective toxicity against parasitic cells over human cells, this did not always correlate with their G4 binding affinity, suggesting that their antiparasitic activity might involve other targets. nih.gov
| Compound/Class | Primary Target | Selectivity Profile |
| Raclopride, Amisulpride | Dopamine D2/D3 Receptors | 100-1000 fold selectivity over other tested neurotransmitter receptors nih.gov |
| Clebopride | Dopamine D2 Receptors | Lower selectivity, with interactions at other neurotransmitter sites nih.gov |
| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Zinc-Activated Channel (ZAC) | Selective over other tested Cys-loop receptors (5-HT3A, nAChR, GABAA, GlyR) nih.gov |
| N-methylpiperazine propyl NDIs | G-quadruplexes | Showed selectivity for parasite cells over human cells, but activity may not be solely due to G4 binding nih.gov |
Computational and Theoretical Studies
Molecular Docking Simulations of 3,4-dimethoxy-N-(naphthalen-1-yl)benzamide and Analogues
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For this compound and its analogues, molecular docking simulations can forecast the binding affinity and interaction patterns with various biological targets.
Studies on similar benzamide (B126) derivatives have demonstrated the utility of this approach. For instance, docking studies of novel benzamide derivatives into the active site of S. aureus DNA gyrase B have revealed promising interactions, with docking scores indicating a strong binding affinity. mdpi.com The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. mdpi.com Similarly, molecular docking of naphthalene-bearing sulphonamide derivatives has been used to investigate their potential as tubulin polymerization inhibitors, with results showing that the naphthalene (B1677914) moiety can significantly enhance binding. nih.govsemanticscholar.org
In the context of this compound, the dimethoxy-substituted benzene (B151609) ring and the naphthalene group are expected to engage in significant hydrophobic and π-π stacking interactions with aromatic residues of a target protein. The amide linkage provides a crucial site for hydrogen bonding. For example, in a study of aryl benzamide derivatives as mGluR5 negative allosteric modulators, π-π stacking interactions with a tryptophan residue (Trp945) were found to be important for binding. nih.gov
Table 1: Representative Molecular Docking Data for Benzamide and Naphthalene Analogues
| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Benzamide derivative 1c | S. aureus DNA gyrase B | - | Not specified | mdpi.com |
| Benzamide derivative 1n | S. aureus DNA gyrase B | - | Not specified | mdpi.com |
| Sulphonamide derivative 5c | Tubulin | - | Not specified | nih.govsemanticscholar.org |
| Aryl benzamide derivative | mGluR5 | - | Trp945 | nih.gov |
| Formazan derivative 4c | 4URO receptor | -8.0 | Not specified | nih.gov |
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex. tandfonline.com These simulations can validate the binding modes predicted by molecular docking and assess the conformational changes in both the ligand and the protein upon binding.
For benzamide derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes. tandfonline.comtandfonline.com Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of different regions of the protein. tandfonline.com A stable RMSD for the ligand within the binding pocket suggests a stable binding mode.
In studies of benzamide derivatives as ROCK1 inhibitors, MD simulations were used to confirm that the identified hit compounds remained stably bound in the active site. nih.govresearchgate.nettandfonline.com Similarly, MD simulations of a benzamide derivative with potential antitumor activity complexed with its target protein revealed the stability of the complex over a 100 ns simulation time. tandfonline.com For this compound, an MD simulation would be crucial to assess the stability of its interactions with a potential target, monitoring the persistence of key hydrogen bonds and hydrophobic contacts predicted by docking.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. rsc.orgdntb.gov.ua DFT calculations can determine various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. researchgate.net
For various benzamide and related heterocyclic compounds, DFT studies have been conducted to understand their electronic properties. nih.govdntb.gov.uaeurjchem.com These studies often involve optimizing the molecular geometry and calculating parameters like ionization potential, electron affinity, chemical hardness, and electrophilicity index. nih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
A DFT analysis of this compound would likely reveal a high electron density around the oxygen atoms of the methoxy (B1213986) groups and the carbonyl group, making them potential hydrogen bond acceptors. The aromatic rings would be regions of delocalized π-electrons. Such calculations are valuable for understanding the molecule's intrinsic properties that govern its interactions with biological macromolecules. nih.gov
Table 2: Illustrative Quantum Chemical Parameters from DFT Studies of Related Compounds
| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Findings | Reference |
|---|---|---|---|---|---|
| NiL2 complex | - | - | - | Electrophilicity index (ω) = 50.233 eV, indicating a strong electrophile. | nih.gov |
| Formazan derivatives | - | - | - | Most molecules were found to be soft molecules with electrophilic nature. | nih.gov |
| Hydrazine-1-carbothioamide derivative 7 | - | - | 2.94 | Smallest HOMO-LUMO gap, suggesting highest reactivity. | researchgate.net |
Note: Specific HOMO/LUMO values are often dependent on the level of theory and basis set used in the calculation.
In Silico Screening and Lead Optimization Strategies
In silico screening involves computationally searching large libraries of compounds to identify those that are most likely to bind to a drug target. This approach, combined with lead optimization strategies, accelerates the discovery of new drug candidates. For benzamide derivatives, various in silico methods have been successfully applied.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models that correlate the 3D properties of molecules with their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. For instance, 3D-QSAR models have been developed for N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors, providing theoretical direction for the design of more potent inhibitors. nih.gov
Pharmacophore modeling is another powerful tool used to identify the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model for benzamide-based inhibitors can be used to screen virtual libraries for new scaffolds that match the model. nih.gov
For this compound, these in silico strategies could be employed for lead optimization. By identifying its key structural features responsible for binding, new analogues with improved potency and selectivity could be designed. For example, modifications to the substitution pattern on the benzene or naphthalene rings could be explored computationally to enhance interactions with the target protein.
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The biological activity of a molecule is highly dependent on its three-dimensional conformation and its ability to form specific intermolecular interactions with its target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For substituted benzamides, the torsional angle between the carbonyl group and the phenyl ring is a key conformational parameter. nih.gov
The key intermolecular interactions that this compound can participate in include:
Hydrogen Bonding: The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are often crucial for anchoring a ligand in the binding site of a protein. nih.gov
π-π Stacking: The electron-rich naphthalene and dimethoxybenzene rings are capable of forming π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's active site. nih.gov These interactions contribute significantly to the binding affinity.
Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular contacts in the crystalline state, providing insights into the dominant interactions. nih.goveurjchem.com For a nickel(II) complex with a thiosemicarbazone derivative, Hirshfeld analysis revealed strong F⋯H/H⋯F interactions, indicating the importance of these contacts in the crystal packing. nih.gov A similar analysis for this compound could provide valuable information about its interaction patterns.
Preclinical in Vivo Biological Evaluation Non Human Models
Evaluation in Animal Disease Models (e.g., Efficacy in Specific Disease Models, Proof-of-Concept Studies)
No studies have been identified that report the evaluation of 3,4-dimethoxy-N-(naphthalen-1-yl)benzamide in any animal disease models. Consequently, there is no information on its potential efficacy or any proof-of-concept studies in a living organism.
Mechanistic Validation and Target Engagement in In Vivo Systems
There is no available research detailing the mechanistic validation or target engagement of this compound in in vivo systems. Investigations into how this compound may interact with biological targets within a living organism have not been published.
Comparative Studies with Reference Compounds in Animal Models
No literature exists that compares the in vivo activity of this compound with any reference or standard compounds in animal models.
Advanced Research Applications and Chemical Biology Probes
Role as a Chemical Probe for Biological Pathway Elucidation
While direct studies detailing the use of 3,4-dimethoxy-N-(naphthalen-1-yl)benzamide as a chemical probe are not extensively documented, the underlying benzamide (B126) scaffold is pivotal in the design of such tools. Chemical probes are small molecules used to study and manipulate biological systems, and benzamide derivatives have been successfully developed for this purpose. For instance, novel photoreactive benzamide probes have been designed and synthesized to investigate class I histone deacetylase (HDAC) isoforms. nih.gov These probes, featuring aryl and alkyl azide (B81097) groups for photocrosslinking, have demonstrated potent and selective inhibition of HDAC1 and HDAC2, allowing for the mapping of binding sites and the study of HDAC complexes within cells. nih.gov This exemplifies how a benzamide core structure can be systematically modified to create sophisticated tools for elucidating the roles of specific proteins in complex biological pathways. The general approach involves creating derivatives that can covalently bind to their target upon activation (e.g., by light), enabling researchers to identify protein-ligand interactions and understand cellular mechanisms. nih.gov
Development of Modified this compound as Research Tools (e.g., Affinity Tags, Fluorescent Labels)
The development of research tools from a parent compound like this compound involves chemical modification to introduce functionalities such as affinity tags or fluorescent labels. These modifications transform the molecule into a versatile instrument for biochemical and cell-based assays.
Affinity Tags: Affinity tags, such as biotin (B1667282), can be incorporated into a molecule to facilitate the isolation and identification of its binding partners. In the context of benzamide-based probes for HDAC2, a biotin tag can be attached to the core structure. nih.gov This allows for the use of techniques like pulldown assays followed by proteomic analysis to map the binding sites and interaction partners of the probe within the cellular environment. nih.gov
Fluorescent Labels: Fluorescent labeling is a powerful technique for tracking molecules in biological systems. rsc.org A compound like this compound could be rendered fluorescent by introducing a fluorophore. Common strategies for fluorescent labeling include:
Covalent Ligation: A reactive functional group can be introduced onto the benzamide or naphthalene (B1677914) ring, allowing for covalent attachment of a fluorescent dye. rsc.org
Choice of Fluorophore: A variety of fluorescent dyes are available, each with distinct spectral properties. These include coumarins (blue fluorescence), fluoresceins (green fluorescence), and rhodamines (red fluorescence). rsc.orgcaymanchem.com The selection of a specific dye depends on the experimental requirements, such as the need to avoid spectral overlap in multi-labeling experiments. caymanchem.com
The table below summarizes common fluorescent labeling strategies that could be hypothetically applied to modify this compound.
| Labeling Strategy | Reactive Group on Compound | Reactive Group on Dye | Resulting Linkage |
| Amine Labeling | Amine (-NH2) | Succinimidyl Ester (NHS) | Amide |
| Isothiocyanate | Thiourea | ||
| Carboxyl Labeling | Carboxylic Acid (-COOH) | Amine | Amide |
| Sulfhydryl Labeling | Thiol (-SH) | Maleimide | Thioether |
This table presents generalized chemical strategies for fluorescent labeling. rsc.orgbiomol.com
Application in High-Throughput Screening (HTS) and Chemical Library Development
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against biological targets. nih.gov Chemical libraries used for HTS are collections of small molecules, often designed for structural diversity and drug-like properties. ku.edu
The N-arylbenzamide structural motif is a valuable component of such screening libraries due to its frequent appearance in biologically active compounds. researchgate.net While specific inclusion of this compound in publicly documented HTS libraries is not explicitly detailed, compounds with similar scaffolds are common. For example, the University of Kansas HTS laboratory curates a collection of approximately 411,200 compounds optimized for structural diversity, with filters in place to remove reactive or unstable groups. ku.edu The presence of diverse scaffolds like benzamides within these libraries is crucial for identifying novel hit compounds that can be developed into new therapeutics. researchgate.netku.edu A compound like this compound would be a suitable candidate for inclusion in such libraries aimed at discovering new bioactive agents.
Contribution to Novel Scaffold Design in Medicinal Chemistry
A scaffold is the core chemical structure of a molecule that serves as a framework for designing new compounds with desired biological activities. Both the naphthalene and benzamide components of this compound are recognized as privileged scaffolds in medicinal chemistry.
Naphthalene Scaffold: The naphthalene moiety is a versatile platform in drug discovery, found in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.comresearchgate.net Its rigid, aromatic structure provides a foundation for attaching various functional groups to optimize interactions with biological targets. researchgate.netmdpi.com For instance, derivatives of naphthalene have been synthesized and evaluated as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov
Benzamide Scaffold: The benzamide framework is also a key structural element in many therapeutic agents. nih.govwikipedia.org For example, N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents. researchgate.net The ability to easily modify the substituents on both the phenyl ring and the amide nitrogen allows for extensive structure-activity relationship (SAR) studies to fine-tune the compound's properties. nih.gov
The combination of these two scaffolds in this compound creates a unique chemical entity that can serve as a starting point for the design of new generations of therapeutic agents. Researchers can systematically modify different parts of the molecule—the methoxy (B1213986) groups on the benzoyl ring, the substitution pattern on the naphthalene ring, and the amide linker itself—to explore new chemical space and develop compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
Future Perspectives and Unaddressed Research Questions
Emerging Areas of Research for 3,4-dimethoxy-N-(naphthalen-1-yl)benzamide
Currently, there are no established or emerging areas of research for this compound due to the lack of published studies. Future research would logically begin with its synthesis and basic characterization. Depending on the findings of initial biological screenings, potential research avenues could emerge in fields where analogous structures have shown promise, such as oncology, neuropharmacology, or anti-infective research.
Challenges in Comprehensive Mechanistic Elucidation
The primary challenge is the complete absence of biological activity data. Before any mechanistic studies can be conceived, a reproducible biological effect must be identified and characterized. Once a target or pathway is identified, further challenges would include the development of suitable cellular and in vivo models, the synthesis of chemical probes to identify binding partners, and the use of advanced biochemical and biophysical techniques to understand its mode of action at a molecular level.
Opportunities for Further Structural Refinement and Optimization in Research
As the core structure of this compound has not been evaluated, the opportunities for structural refinement are entirely theoretical. Initial research would need to establish a structure-activity relationship (SAR) baseline. Subsequent optimization would involve systematically modifying the dimethoxy-substituted phenyl ring, the amide linker, and the naphthalene (B1677914) moiety to explore effects on potency, selectivity, and pharmacokinetic properties. The potential for such optimization is vast but is contingent on the discovery of a tangible biological activity.
Broader Scientific Impact and Contribution to Fundamental Biological Understanding
The potential for this compound to contribute to fundamental biological understanding is currently unknown. Should the compound exhibit novel biological activity, it could become a valuable tool for probing specific biological pathways. For instance, if it were found to selectively inhibit a previously "undruggable" protein, it could open up new avenues for therapeutic intervention and deepen the understanding of that protein's role in health and disease. However, until initial research is conducted and published, its impact remains a matter of speculation.
Q & A
Basic: What are the recommended methods for synthesizing 3,4-dimethoxy-N-(naphthalen-1-yl)benzamide?
Answer:
The synthesis typically involves coupling 3,4-dimethoxybenzoyl chloride with 1-naphthylamine. Key methodologies include:
- Carbodiimide-mediated coupling : Reacting the acid chloride with 1-naphthylamine in solvents like dichloromethane or methanol, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Purification via crystallization (e.g., methanol-water mixtures) yields the product in ~75% efficiency .
- Multi-component reactions : Alternative routes involve β-naphthol, aldehydes, and amines in ethanol, followed by reflux and extraction .
- Safety considerations : Hazard assessments for reagents (e.g., sodium carbonate, dichloromethane) and mutagenicity testing (Ames II) are critical during synthesis .
Basic: How can the crystal structure of this compound be determined?
Answer:
X-ray crystallography using the SHELX system (e.g., SHELXL for refinement) is the gold standard. Key steps:
- Data collection : Single-crystal diffraction at 100 K with synchrotron or laboratory X-ray sources.
- Refinement : Space group determination (e.g., monoclinic Pn with unit cell parameters a = 9.581 Å, b = 12.217 Å, c = 11.072 Å, β = 92.584°) and validation using R1 values .
- Polymorphism screening : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify metastable forms, as seen in benzamide derivatives .
Advanced: What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR, IR, or MS data may arise from impurities, tautomerism, or crystallographic disorder. Mitigation strategies include:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., aromatic protons in naphthalene vs. benzamide moieties) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C19H17NO3 requires m/z 307.1209) .
- Cross-validation with crystallography : Correlates spectroscopic data with bond lengths/angles from X-ray structures .
Advanced: How does polymorphism affect the physicochemical properties of this compound?
Answer:
Polymorphs exhibit distinct solubility, stability, and bioavailability:
- Characterization methods : DSC for thermal stability (e.g., decomposition onset at 306–308°C) , PXRD for lattice differences, and solubility assays in biorelevant media .
- Impact on bioactivity : Metastable forms may enhance dissolution rates but require stability studies under humidity/temperature stress.
Advanced: What in vitro models evaluate its bioactivity in pulmonary remodeling?
Answer:
- Enzyme inhibition assays : Measure Rho-kinase (ROCK1/2) inhibition using ATPase activity assays (IC50 values) .
- Cell-based models : TGF-β-induced pulmonary fibroblasts assess anti-fibrotic effects via collagen deposition (ELISA) and α-SMA expression (Western blot) .
- Validation : Compare with in vivo hypoxia-induced pulmonary hypertension models .
Advanced: How can computational methods optimize its binding to targets like BRD4?
Answer:
- Molecular docking (AutoDock/Vina) : Predict binding poses in BRD4 acetyl-lysine binding pockets.
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
- QSAR studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with inhibitory activity .
Advanced: How to design derivatives for improved pharmacokinetics?
Answer:
- Structural modifications : Introduce polar groups (e.g., hydroxyl, sulfonamide) to enhance solubility without compromising target affinity .
- ADMET profiling : Use Caco-2 cells for permeability, cytochrome P450 inhibition assays, and hepatocyte stability tests .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
Answer:
- HPLC-MS : Detects residual solvents (e.g., dichloromethane) and byproducts (e.g., unreacted 1-naphthylamine) with ≤0.1% sensitivity .
- Elemental analysis : Validates purity (e.g., C: 56.10% vs. calculated 56.14%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
